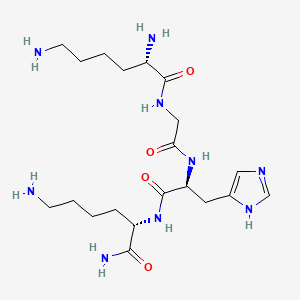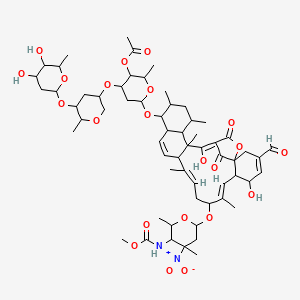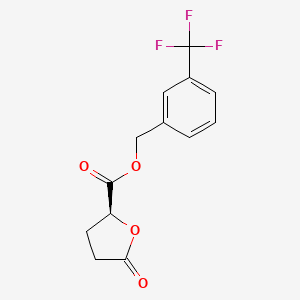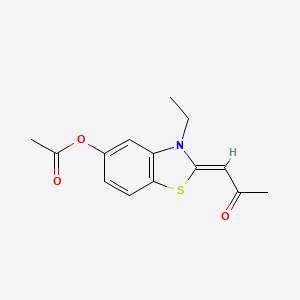
TL12-186
描述
TL12-186 is a multikinase degrading PROTAC.
科学研究应用
多激酶降解剂
TL12-186 是一种多激酶降解剂 {svg_1}. 它是一种 PROTAC(蛋白降解靶向嵌合体)类型,旨在降解一系列激酶 {svg_2}. 这使其成为研究激酶功能和开发新治疗策略的宝贵工具。
癌症研究
This compound 已用于癌症研究,特别是在研究急性髓性白血病 (AML) 中 {svg_3}. 研究表明,它可以降低 FLT3 的表达,FLT3 是一种在 AML 中经常过表达的蛋白质,并抑制 AML 细胞系的增殖 {svg_4}.
蛋白质降解研究
该化合物用于蛋白质降解研究 {svg_5}. 通过观察 this compound 对各种激酶的影响,研究人员可以深入了解蛋白质降解的机制以及泛素连接酶的作用 {svg_6}.
新药开发
This compound 降解多种激酶的能力使其成为开发新药的有希望的起点 {svg_7}. 通过修改 this compound 的结构,研究人员可能能够开发出更具选择性的激酶降解剂 {svg_8}.
激酶抑制研究
This compound 是一种激酶抑制剂 {svg_9}. 这意味着它可以与激酶结合并阻止它们执行其正常功能。 这使其成为研究激酶抑制及其对细胞功能影响的有用工具 {svg_10}.
细胞周期蛋白依赖性激酶 (CDK) 家族分析
This compound 已用于对泛激酶 PROTAC 进行深入的动力学降解研究,该研究应用于细胞周期蛋白依赖性激酶 (CDK) 家族的 16 个成员 {svg_11}. 这使得能够实时细胞发光监测降解 {svg_12}.
作用机制
Target of Action
TL12-186, also known as N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide, is a Cereblon-dependent multi-kinase PROTAC degrader . The primary targets of this compound include a range of kinases such as CDK, BTK, FLT3, Aurora kinases, TEC, ULK, ITK, and others .
Mode of Action
This compound operates by binding to its targets and recruiting E3 ligase for degrading the whole target protein via the ubiquitin-proteasome pathway . It inhibits CDK2/cyclin A and CDK9/cyclin T1 with IC50 values of 73 nM and 55 nM respectively .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By degrading a range of kinases, it impacts the signaling pathways these kinases are involved in. For instance, the degradation of CDKs can influence cell cycle regulation . Furthermore, the degradation of BTK can affect B-cell receptor signaling .
Pharmacokinetics
PROTACs can continue to work even after they have been cleared from the system due to their catalytic mode of action .
Result of Action
The action of this compound results in the degradation of its target proteins, leading to the disruption of the biochemical pathways they are involved in . For example, it has been shown to inhibit the proliferation of wild-type CRBN-expressing cells . It also inhibits IFN-γ-stimulated STAT1 phosphorylation without causing degradation of JAK1 or JAK2 .
Action Environment
The action of this compound, like other PROTACs, can be influenced by various environmental factors. These factors can include the presence of the necessary E3 ligases and the ubiquitin-proteasome system components in the cell. The cellular environment can also impact the stability and efficacy of the compound .
属性
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H51ClN10O9S/c1-28(2)65(61,62)36-9-4-3-7-33(36)50-40-32(45)26-48-44(52-40)49-29-10-12-30(13-11-29)54-19-17-53(18-20-54)21-23-64-25-24-63-22-16-46-38(57)27-47-34-8-5-6-31-39(34)43(60)55(42(31)59)35-14-15-37(56)51-41(35)58/h3-13,26,28,35,47H,14-25,27H2,1-2H3,(H,46,57)(H,51,56,58)(H2,48,49,50,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGWQHGVASHCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H51ClN10O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TL12-186 achieve targeted protein degradation, and what makes its action different from traditional kinase inhibitors?
A: Unlike traditional kinase inhibitors that block the active site of a kinase, this compound acts as a "molecular bridge." It achieves this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. [, ] This forced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome, the cell's protein degradation machinery. [, ] This mechanism allows this compound to induce the degradation of target proteins rather than just inhibiting their activity.
Q2: The research mentions that this compound exhibits distinct degradation kinetics across the cyclin-dependent kinase (CDK) family. Could you elaborate on these findings and their implications?
A: Studies utilizing this compound on 16 CDK family members revealed significant variations in degradation rates, potencies (DC50 values), and the extent of degradation (Dmax). [] While most CDKs displayed rapid and near-complete degradation, cell cycle-associated CDKs like CDK2 exhibited multimodal and partial degradation patterns. [] Interestingly, this compound effectively degraded CDK2 in unsynchronized or G1-arrested cells but showed minimal effect in S or G2/M arrested cells. [] This cell cycle-dependent degradation suggests that the formation of the this compound-mediated ternary complex, crucial for degradation, is influenced by the target protein's cellular context and interactions. []
Q3: Beyond CDKs, were any other proteins found to be susceptible to degradation by this compound? What does this tell us about the compound's specificity?
A: Research using tandem mass tag proteomic analysis showed that in addition to BTK and TEC, this compound also degraded FAK/PYK2 and FER in human platelets. [] This finding highlights that this compound, while potent against certain kinases, may not be strictly selective for a single kinase family. The degradation of multiple targets underscores the importance of comprehensive profiling for PROTAC compounds to understand potential on-target and off-target effects fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)
